1-(3-Bromopyridin-2-yl)ethanone

Catalog No.
S690015
CAS No.
111043-09-5
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopyridin-2-yl)ethanone

CAS Number

111043-09-5

Product Name

1-(3-Bromopyridin-2-yl)ethanone

IUPAC Name

1-(3-bromopyridin-2-yl)ethanone

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3

InChI Key

SMOWKFOTFNHSBT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=N1)Br

Synonyms

1-(3-bromopyridin-2-yl)ethanone

Canonical SMILES

CC(=O)C1=C(C=CC=N1)Br
  • Synthetic Intermediate

    The presence of a ketone functional group (C=O) and a brominated pyridine ring suggests 1-(3-Bromopyridin-2-yl)ethanone could be a valuable intermediate for the synthesis of more complex molecules. Pyridine rings are a common scaffold in medicinal chemistry, and the bromo group can be further functionalized to introduce various functionalities PubChem, 1-(3-Bromopyridin-2-yl)ethanone: .

  • Biological Activity Investigation

    Some brominated pyridine derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties NCBI, A comprehensive review on the pharmacological activities of pyridine derivatives: . While research on 1-(3-Bromopyridin-2-yl)ethanone itself is scarce, it's possible researchers might explore this compound for similar biological properties.

1-(3-Bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.033 g/mol. It features a bromine atom attached to a pyridine ring at the 3-position, with an ethanone functional group at the 1-position. The compound is characterized by its density of approximately 1.5 g/cm³ and a boiling point of around 246 °C at standard atmospheric pressure . It is classified as harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Typical of ketones and brominated compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions facilitated by strong Lewis acids.
  • Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.
  • Reduction: It may be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals .

  • Antimicrobial Activity: Compounds containing brominated pyridine rings often exhibit antibacterial properties.
  • Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes, which could have implications in drug development.

Further research is needed to elucidate the specific biological effects of this compound .

Several synthetic routes have been developed for producing 1-(3-Bromopyridin-2-yl)ethanone:

  • Bromination of Pyridine Derivatives: Starting from 2-acetylpyridine, bromination can be performed using bromine in an appropriate solvent.
  • Acylation Reactions: The compound can be synthesized via Friedel-Crafts acylation of brominated pyridines using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
  • Direct Ethylation: Ethylation of pyridine derivatives followed by subsequent reactions can yield the desired ketone structure.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

1-(3-Bromopyridin-2-yl)ethanone serves several important roles in various fields:

  • Pharmaceutical Development: As a building block for synthesizing bioactive compounds and pharmaceuticals.
  • Chemical Research: Utilized in studies involving heterocyclic chemistry and reaction mechanisms.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving 1-(3-Bromopyridin-2-yl)ethanone focus primarily on its reactivity with biological molecules and other chemical species. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential pharmacological effects.
  • Enzyme Activity Modulation: Understanding how it affects enzyme activity could lead to its application as an inhibitor or modulator in biochemical pathways.

These studies are critical for assessing the compound's viability in therapeutic applications .

Several compounds share structural similarities with 1-(3-Bromopyridin-2-yl)ethanone. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(4-Bromopyridin-2-yl)ethanone1060805-69-70.86
1-(2-Bromopyridin-4-yl)ethanone864674-02-20.88
1-(5-Bromopyridin-2-yl)ethanone214701-49-20.88
1-(4-Methylpyridin-2-yl)ethanone59576-26-00.76
2-(Bromoacetyl)pyridine hydrobromide17570-98-80.84

Uniqueness

What sets 1-(3-Bromopyridin-2-yl)ethanone apart from these similar compounds is primarily its specific positioning of the bromine atom on the pyridine ring and its unique reactivity profile, which may lead to different biological activities and synthesis pathways compared to its analogs .

IUPAC Nomenclature

The systematic name 1-(3-bromopyridin-2-yl)ethanone reflects its structure:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
  • Substituents:
    • Acetyl group ($$-\text{COCH}_3$$) at position 2.
    • Bromine atom ($$-\text{Br}$$) at position 3.

Structural Representation

SMILESInChIInChIKey
CC(=O)C1=C(C=CC=N1)BrInChI=1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3SMOWKFOTFNHSBT-UHFFFAOYSA-N

Synonyms and Related Compounds

  • Common Names: 3-Bromo-2-acetylpyridine, 5-bromo-2-acetylpyridine (isomer with bromine at position 5).
  • Related Derivatives: 3-Bromo-2-cyanopyridine (C₆H₃BrN₂), 2-amino-3-bromopyridine.

Historical Context and Discovery

The synthesis of brominated pyridines dates to early electrophilic substitution studies. While 1-(3-bromopyridin-2-yl)ethanone’s exact discovery timeline is unclear, its preparation aligns with established bromination methods:

Key Developments

  • Electrophilic Bromination:

    • 2-Acetylpyridine undergoes bromination at position 3 using Br₂ with Lewis acids (e.g., FeBr₃, AlBr₃).
    • N-Bromosuccinimide (NBS): Radical-initiated bromination avoids harsh conditions.
  • Precursor Synthesis:

    • 2-Acetylpyridine is synthesized via 2-picolinic acid chlorination followed by malonate ester hydrolysis.

Early Applications

Brominated pyridines were initially explored for pharmaceutical intermediates and agrochemicals, with 1-(3-bromopyridin-2-yl)ethanone emerging as a versatile building block in heterocyclic chemistry.

Significance in Synthetic Organic Chemistry

Core Applications

  • Pharmaceutical Intermediates:

    • Neurological Disorders: Used in synthesizing ligands for coordination complexes targeting neurotransmitter receptors.
    • Anticancer Agents: Precursor in synthesizing kinase inhibitors via cross-coupling reactions.
  • Agrochemical Development:

    • Pesticide Synthesis: Bromine’s reactivity enables functionalization for herbicides and insecticides.
  • Material Science:

    • Polymer Coatings: Acetyl group facilitates grafting onto polymer backbones for enhanced durability.

Reaction Pathways

Reaction TypeConditionsProductYield
Suzuki-Miyaura CouplingPd(OAc)₂, RuPhos ligand, organotrifluoroborates, toluene/H₂O (4:1), 110°CBiaryl derivatives30–93%
Nucleophilic SubstitutionGrignard reagents (e.g., CH₃MgBr)Alkylated pyridines66%
Oxidative CouplingFeBr₃, O₂, aryl aldehydes3-Aroyl-imidazopyridines>80%

General Classification as a Brominated Pyridine Derivative

Structural Classification

1-(3-Bromopyridin-2-yl)ethanone belongs to brominated pyridines, a class distinguished by:

  • Electron-Deficient Pyridine Ring: Bromine and acetyl groups withdraw electron density, directing electrophilic substitution to specific positions.
  • Reactivity Profile:
    • Bromine: A leaving group for cross-coupling (e.g., Suzuki, Heck).
    • Acetyl Group: Participates in condensation or reduction reactions.

Comparative Analysis

CompoundSubstituentsKey ReactivityApplications
1-(3-Bromopyridin-2-yl)ethanoneBr (C3), COCH₃ (C2)Suzuki coupling, nucleophilic substitutionPharmaceuticals, agrochemicals
5-Bromo-2-acetylpyridineBr (C5), COCH₃ (C2)Limited cross-coupling due to positionNiche synthetic intermediates
3-Bromo-2-cyanopyridineBr (C3), CN (C2)Cyano group enables nitrile reactionsPhotovoltaic materials, fullerenes

XLogP3

1.6

Wikipedia

1-(3-Bromopyridin-2-yl)ethan-1-one

Dates

Modify: 2023-08-15

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